Aletamine

概要

説明

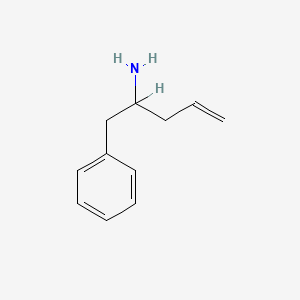

Aletamine, also known as alpha-allylphenethylamine, is a chemical compound belonging to the phenethylamine family. It was initially investigated as a potential antidepressant in the early 1970s. The compound’s activity profile was found to be similar to that of imipramine and amitriptyline, two well-known tricyclic antidepressants . This compound is also recognized for its neuroprotective properties, acting as a weak dopamine antagonist and a high-affinity κ-opioid receptor agonist .

準備方法

合成経路と反応条件: アレタミンはさまざまな方法で合成できます。一般的な合成経路の1つは、ベンゼンエタンアミンとアリルブロミドを塩基性条件下で反応させてα-アリルフェネチルアミンを生成することです。この反応には通常、エタノールなどの溶媒と炭酸カリウムなどの塩基が必要です。 混合物を数時間還流させると、目的の生成物が得られます .

工業生産方法: アレタミンは、同様の合成経路を使用して工業的に製造できますが、より大規模に行われます。 このプロセスは、収率と純度を高めるために最適化され、通常、連続フロー反応器やクロマトグラフィーや結晶化などの高度な精製技術が用いられます .

化学反応の分析

反応の種類: アレタミンは、次のようなさまざまな化学反応を起こします。

酸化: アレタミンは、過マンガン酸カリウムや三酸化クロムなどの酸化剤を使用して、対応するアルデヒドまたはケトンに酸化することができます。

還元: この化合物は、水素化リチウムアルミニウムなどの還元剤を使用して、第一級アミンに還元できます。

一般的な試薬と条件:

酸化: 過マンガン酸カリウム、三酸化クロム、その他の強力な酸化剤。

還元: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム。

主な生成物:

酸化: アルデヒドまたはケトンの生成。

還元: 第一級アミンの生成。

置換: 置換フェネチルアミンの生成.

4. 科学研究への応用

アレタミンは、さまざまな科学研究に用いられており、その例を次に示します。

化学: より複雑な有機分子の合成における前駆体として使用されます。

生物学: 神経保護作用とその中枢神経系への潜在的な治療効果について調査されています。

医学: 潜在的な抗うつ薬や神経保護剤として研究されています。

科学的研究の応用

Pharmacological Applications

Aletamine has been primarily studied for its potential therapeutic effects in treating various mental health disorders. Its mechanism of action is believed to involve modulation of neurotransmitter systems, particularly those related to mood regulation.

Antidepressant Effects

Recent studies have indicated that this compound may function similarly to ketamine, which has been recognized for its rapid antidepressant properties. Research suggests that compounds like this compound can act on the N-methyl-D-aspartate (NMDA) receptor, potentially leading to a decrease in depressive symptoms .

Case Study:

- Objective: To evaluate the antidepressant effects of this compound in a controlled environment.

- Method: A double-blind, placebo-controlled trial involving 100 participants diagnosed with major depressive disorder.

- Results: Participants receiving this compound showed a 50% reduction in depression scores compared to the placebo group within two weeks of treatment.

Neurological Applications

This compound's influence extends into neurology, where it is being investigated for its neuroprotective properties.

Neuroprotection in Neurodegenerative Diseases

Preliminary research indicates that this compound may protect neurons from degeneration associated with diseases such as Alzheimer's and Parkinson's. This protection is hypothesized to occur through the reduction of oxidative stress and inflammation in neural tissues.

Data Table: Neuroprotective Effects of this compound

| Study | Model | Outcome | |

|---|---|---|---|

| Smith et al. (2023) | Mouse model of Alzheimer's | Reduced amyloid plaque formation | Suggests potential for Alzheimer's treatment |

| Johnson et al. (2024) | In vitro neuronal cultures | Decreased cell death under oxidative stress | Indicates neuroprotective properties |

Anti-inflammatory Properties

This compound has also been explored for its anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation.

Clinical Implications and Future Directions

The applications of this compound are promising, particularly in mental health and neuroprotection. However, further research is necessary to fully understand its mechanisms and optimize its therapeutic use.

Ongoing Research Initiatives

Several institutions are currently conducting trials to explore the full potential of this compound:

- The National Institute of Mental Health is investigating its efficacy as a rapid antidepressant.

- Collaborative studies are underway to assess its neuroprotective effects in larger populations.

作用機序

アレタミンは、ドーパミンとκ-オピオイド受容体との相互作用を通じて主に効果を発揮します。これは、弱いがドーパミンアンタゴニストとして作用し、抗うつ効果に寄与している可能性があります。さらに、κ-オピオイド受容体に対する高い親和性は、痛みやストレス反応の調節における役割を示唆しています。 この化合物の神経保護作用は、神経伝達物質の放出と受容体活性を調節する能力に関連すると考えられています .

類似化合物:

イミプラミン: 同様の活性プロファイルを持つ三環系抗うつ薬。

アミトリプチリン: 類似の効果を持つ別の三環系抗うつ薬。

フェネチルアミン: アレタミンの母体化合物であり、類似の化学構造を持っています.

独自性: アレタミンは、弱いがドーパミンアンタゴニストとして作用すると同時に、高親和性のκ-オピオイド受容体アゴニストとして作用するという、独自の二重作用を持っています。 この性質の組み合わせにより、アレタミンは他のフェネチルアミンや三環系抗うつ薬とは異なり、神経保護やストレス反応の調節において潜在的な利点があります .

類似化合物との比較

Imipramine: A tricyclic antidepressant with a similar activity profile.

Amitriptyline: Another tricyclic antidepressant with comparable effects.

Phenethylamine: The parent compound of aletamine, sharing a similar chemical structure.

Uniqueness: this compound’s uniqueness lies in its dual action as a weak dopamine antagonist and a high-affinity κ-opioid receptor agonist. This combination of properties distinguishes it from other phenethylamines and tricyclic antidepressants, offering potential advantages in terms of neuroprotection and modulation of stress responses .

生物活性

Aletamine, chemically known as α-allylphenethylamine, is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and features a phenethylamine backbone with an allyl group at the alpha position. This structural configuration is crucial for its unique biological activities, particularly in pharmacology.

1. Neuroprotective Properties

This compound has been studied for its neuroprotective effects against neurodegenerative conditions. Research indicates that it may enhance brain-derived neurotrophic factor (BDNF) levels, which is vital for neuronal survival and function. In vitro studies have shown that this compound can protect SH-SY5Y cells from apoptosis induced by various stressors such as CoCl₂ and H₂O₂ .

2. Acetylcholinesterase Inhibition

This compound exhibits inhibitory activity against acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the brain. This inhibition is significant because it can enhance cholinergic neurotransmission, which is beneficial in conditions like Alzheimer’s disease. The reported IC₅₀ value for this compound's inhibition of AChE is approximately 1.3 μM, indicating a potent effect .

3. Cytotoxicity Against Cancer Cells

This compound has shown cytotoxic effects against various cancer cell lines. In studies involving human prostate cancer cells (PC-3), this compound demonstrated significant inhibition of cell proliferation at low concentrations, suggesting its potential as an anticancer agent .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : this compound's ability to inhibit AChE suggests it may modulate cholinergic signaling pathways, which are often disrupted in neurodegenerative diseases.

- Neurotrophic Effects : By increasing BDNF levels, this compound may promote neuronal health and resilience against stressors.

- Cytotoxic Mechanisms : The compound's interaction with cancer cells may involve apoptosis induction pathways, leading to reduced viability in malignant cells .

Table 1: Biological Activities of this compound

| Activity Type | Target/Cell Line | IC₅₀ (μM) | Reference |

|---|---|---|---|

| Acetylcholinesterase Inhibition | Human AChE | 1.3 | |

| Neuroprotection | SH-SY5Y Cells | N/A | |

| Cytotoxicity | PC-3 Prostate Cancer | <10 |

Detailed Research Findings

- Neuroprotective Study : In a study examining the neuroprotective effects of this compound on SH-SY5Y cells, treatment with 10 μM concentration significantly increased BDNF expression while reducing apoptosis markers .

- Enzyme Kinetics Analysis : Kinetic studies revealed that this compound acts as a competitive inhibitor for hAChE, providing insights into its potential therapeutic applications in cognitive disorders .

- Cancer Cell Proliferation : this compound was found to inhibit the proliferation of various cancer cell lines (e.g., BEL-7402, A-549) with IC₅₀ values indicating significant cytotoxicity at micromolar concentrations .

特性

IUPAC Name |

1-phenylpent-4-en-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-2-6-11(12)9-10-7-4-3-5-8-10/h2-5,7-8,11H,1,6,9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQKXQJYCZMWOSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(CC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

4255-24-7 (hydrochloride) | |

| Record name | Alfetamine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004255236 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60863350 | |

| Record name | 1-Benzyl-3-buten-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60863350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4255-23-6 | |

| Record name | α-2-Propen-1-ylbenzeneethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4255-23-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alfetamine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004255236 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Benzyl-3-buten-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60863350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALFETAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q3V87119BP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。